4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
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Overview
Description
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxyethyl group at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents at various positions. Examples include:
- 4-(1-hydroxyethyl)benzoic acid
- 4-(1-hydroxyethyl)phenyl acetate
Uniqueness
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable.
Properties
CAS No. |
730949-99-2 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h6,10-11H,1-3H3,(H,12,13) |
InChI Key |
KQNRJTQRXYCIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(C)O)C)C(=O)O |
Origin of Product |
United States |
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